molecular formula C19H25NO3 B1461029 Etodolac Ethyl Ester CAS No. 200880-23-5

Etodolac Ethyl Ester

Número de catálogo B1461029
Número CAS: 200880-23-5
Peso molecular: 315.4 g/mol
Clave InChI: NTUFTFWWCSCCAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etodolac Ethyl Ester is a derivative of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .


Synthesis Analysis

Etodolac can be synthesized from 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate by cyclocondensation to give this compound . The synthesis of the target compounds was accomplished following multistep reaction procedures .


Molecular Structure Analysis

The active (+) enantiomer of the anti-inflammatory agent etodolac has been assigned an S absolute configuration on the basis of a crystallographic analysis . The molecular formula of Etodolac methyl ester is C18H23NO3 .


Chemical Reactions Analysis

Three new hydrazone derivatives of Etodolac were synthesized and evaluated for their anti-inflammatory activity . The dissolution mechanism of etodolac is affected by the temperature, stirring speed, type of polymer, and mass fraction of polymer in medium so as to regulate the dissolution rate of etodolac .


Physical And Chemical Properties Analysis

The solubilities and dissolution profiles of etodolac were determined in water with four polymers at 300.15 305.15, 310.15, 315.15, and 320.15 K . The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) .

Aplicaciones Científicas De Investigación

Synthesis and Production

  • A study by Habinovec et al. (2016) investigated the small-scale preparation of methyl ester of etodolac, a key intermediate in the synthesis of the nonsteroidal drug etodolac. They defined key parameters for its large-scale production using the Oxa-Pictet-Spengler reaction, employing high-performance liquid chromatography (HPLC) for monitoring (Habinovec et al., 2016).

Novel Formulations and Delivery Systems

  • Vyas et al. (2009) developed etodolac-dextran conjugates to improve aqueous solubility and reduce gastrointestinal side effects. Their in vitro and in vivo studies showed that these conjugates retained analgesic and anti-inflammatory activities with reduced ulcerogenicity compared to etodolac alone (Vyas, Trivedi, & Chaturvedi, 2009).
  • Tas et al. (2007) explored hydrophilic gel formulations of etodolac to avoid gastrointestinal disturbances. They found that anethole, a hydrophobic terpene, significantly enhanced the absorption of etodolac through the skin (Tas, Ozkan, Okyar, & Savaser, 2007).

Optical Resolution and Analysis Techniques

  • Chou, Tseng, and Chang (2001) described a method for resolving etodolac using L-cinchonidinium salt or chiral isopinocamphenol diastereomeric esters, contributing to the understanding of the racemization mechanism of chiral etodolac (Chou, Tseng, & Chang, 2001).
  • Silva et al. (2016) developed a method for the enantioselective analysis of etodolac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), aiding in the pharmacokinetic study of etodolac enantiomers (Silva et al., 2016).

Pharmaceutical Development and Characterization

  • Jitkar et al. (2016) reported on the agglomeration of etodolac crystals, a drug used in rheumatoid arthritis, into spheroids. This study focused on optimizing sphericity, dissolution, yield, and mechanical properties suitable for direct compression (Jitkar et al., 2016).

Alternative Administration Routes and Enhancement Techniques

  • Barakat (2010) studied self-emulsifying drug delivery systems (SEDDS) for etodolac to enhance its oral bioavailability, emphasizing the preparation and optimization of these systems (Barakat, 2010).
  • Chioma (2016) developed niosomes formulations of etodolac using modified ether injection technique, focusing on parameters like particle size, entrapment efficiency, and in-vitro release (Chioma, 2016).

Safety and Hazards

Etodolac is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . Gastrointestinal ulceration occurs in less than 0.3% of patients taking etodolac, and drug-related hepatic, renal, and hematologic dysfunctions are rare .

Direcciones Futuras

The mutual prodrugs of etodolac were synthesized using amino acid as congener. The purpose of selecting amino acids is to enhance the protein synthesis and have in situ antioxidant action . The application of ionic liquid to enhance the nose-to-brain delivery of etodolac is another promising direction .

Propiedades

IUPAC Name

ethyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFTFWWCSCCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etodolac Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Etodolac Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Etodolac Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Etodolac Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Etodolac Ethyl Ester
Reactant of Route 6
Reactant of Route 6
Etodolac Ethyl Ester

Q & A

Q1: What is the role of Etodolac Ethyl Ester in the synthesis of Etodolac?

A1: this compound serves as a key intermediate in the synthesis of Etodolac. [] The research paper describes a synthetic route where 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate undergo a cyclocondensation reaction to yield this compound. This ester is then hydrolyzed to obtain Etodolac. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.